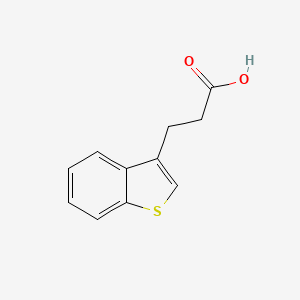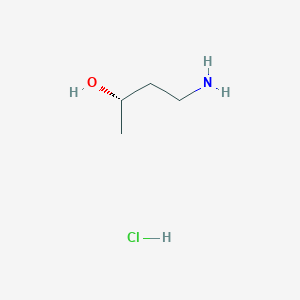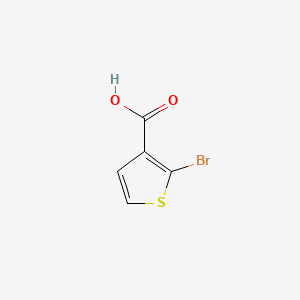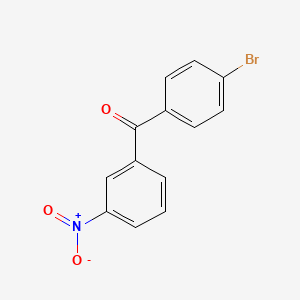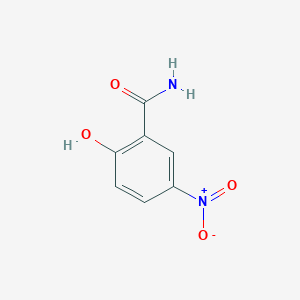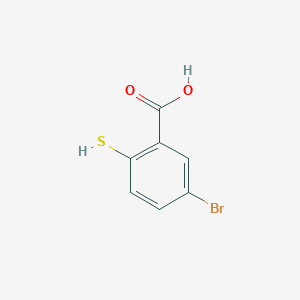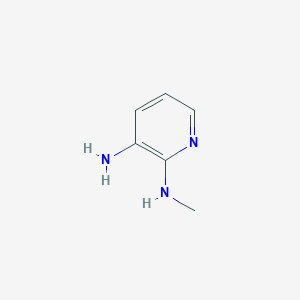
N2-Methylpyridine-2,3-diamine
概要
説明
N2-Methylpyridine-2,3-diamine is a chemical compound that is related to various pyridine derivatives with potential applications in material science, pharmaceuticals, and organic synthesis. While the specific compound N2-Methylpyridine-2,3-diamine is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as substituted pyridines and diamine functionalities. These compounds are of interest due to their potential as ligands in coordination chemistry and their structural role in forming complex molecular architectures.
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies, including nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was achieved by reacting 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine, resulting in a good yield of the target compound . This method demonstrates the functionalization of the pyridine ring, which is a key step in the synthesis of complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical properties and reactivity. The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine shows that the methylpyridine-2,6-diamine moiety is almost planar, with slight deviations observed for the amine nitrogen atoms . This planarity is significant as it can influence the compound's ability to act as a ligand in coordination complexes.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including those that lead to the formation of complex structures. For example, the synthesis of 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1) involves a C-C bond-forming reaction mediated by a Cu2+ ion . This reaction demonstrates the reactivity of the pyridine moiety and its ability to form new bonds under the influence of transition metal catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular and crystal structures. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, which contribute to their layered arrangement and dimeric motifs . These structural features can affect the vibrational properties of the compounds, as evidenced by the comparison of calculated IR and Raman wavenumbers with experimental values .
科学的研究の応用
Crystal Structure Analysis
In the field of crystallography, N2-Methylpyridine-2,3-diamine derivatives have been studied for their structural properties. For instance, a study on N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine showed its almost planar molecular structure, which could be significant in understanding molecular interactions and designing new compounds (Stöger et al., 2014).
Organometallic Chemistry
In organometallic chemistry, derivatives of N2-Methylpyridine-2,3-diamine are used to synthesize various metal complexes. For example, zirconium and hafnium complexes containing a C2-Symmetric Diaminobinaphthyl Dipyridine Ligand were synthesized and characterized for potential applications in catalysis (Tonzetich et al., 2005).
Industrial Chemical Synthesis
N2-Methylpyridine-2,3-diamine derivatives play a role in the industrial synthesis of chemicals. For example, 3-methylpyridine-N-oxide, an intermediate in nicotine insecticide synthesis, can be efficiently produced using a microreaction method, showing the compound's utility in industrial processes (Sang et al., 2020).
Host-Guest Chemistry
N2-Methylpyridine-2,3-diamine derivatives have been explored in host-guest chemistry for the purification of various pyridine mixtures. This application is significant for separation and purification processes in chemical industries (Barton et al., 2020).
Catalysis
Some compounds containing N2-Methylpyridine-2,3-diamine units are used as catalysts. For instance, a Ru(II) complex with a functionalized bipyridine ligand showed high efficiency in the alkylation of alcohols, nitriles, and amines, demonstrating its potential as a catalyst in organic transformations (Roy et al., 2018).
Pharmaceutical Research
In pharmaceutical research, the 1,2-diamine functionality, similar to that in N2-Methylpyridine-2,3-diamine, is found in many important compounds with diverse biological activities, including antiarrhythmics, antihypertensives, and anticancer drugs (Michalson & Szmuszkovicz, 1989).
Safety And Hazards
N2-Methylpyridine-2,3-diamine is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
2-N-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-5(7)3-2-4-9-6/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANMWJRJDRXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492465 | |
| Record name | N~2~-Methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methylpyridine-2,3-diamine | |
CAS RN |
5028-20-6 | |
| Record name | N2-Methyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-Methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-methylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

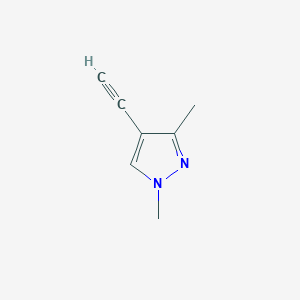
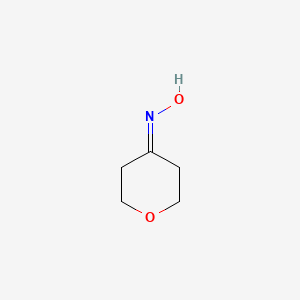
![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

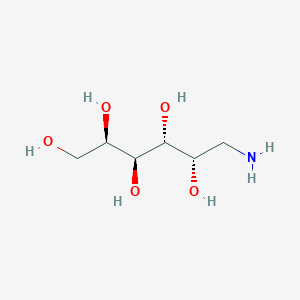
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)
